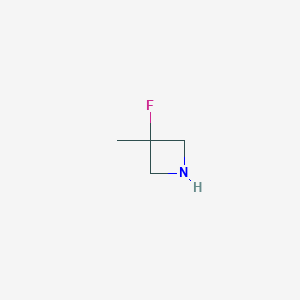
3-Fluoro-3-methylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-methylazetidine is an organic compound with the molecular formula C4H8FN. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom and a methyl group on the azetidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methylazetidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles . Another approach involves the reaction of 2-(bromomethyl)-6-fluorobenzonitrile with this compound hydrochloride in anhydrous N,N-dimethylformamide in the presence of potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions: 3-Fluoro-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Cyclization Reactions: Cyclization can be achieved using reducing agents and appropriate catalysts.
Major Products:
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Cyclization Reactions: Products include more complex heterocyclic compounds.
科学的研究の応用
3-Fluoro-3-methylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Fluoro-3-methylazetidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence various biochemical pathways.
類似化合物との比較
3-Fluoropyrrolidine: Similar in structure but with a five-membered ring.
3-Fluoroazetidine: Lacks the methyl group present in 3-Fluoro-3-methylazetidine.
Uniqueness: this compound is unique due to the combination of the fluorine atom and the methyl group on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
3-Fluoro-3-methylazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and an azetidine ring, which contribute to its unique reactivity and biological interactions. The azetidine structure provides rigidity, enhancing binding affinity to biological targets, while the fluorine atom can improve the compound's lipophilicity and stability in biological systems.
The compound's mechanism of action involves interaction with various biomolecules, potentially modulating biological pathways. Preliminary studies suggest that this compound may influence enzyme activity and receptor binding, leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds incorporating this azetidine scaffold have demonstrated potency against specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease pathways. For instance, its derivatives have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound derivatives on colorectal carcinoma cells, researchers found that certain compounds led to a significant reduction in cell viability. The mechanism was linked to the inhibition of phospho-STAT1 SER727, suggesting a pathway through which these compounds exert their anticancer effects .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with CDK8, revealing that specific modifications to the azetidine ring enhanced binding affinity. This finding is critical for developing targeted therapies for cancers driven by aberrant CDK activity .
特性
IUPAC Name |
3-fluoro-3-methylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERYMPRVKKATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














